1-(4-Chloro-2-hydroxyphenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2-hydroxyphenyl)propan-1-one, also known as 4-chloro-2-hydroxyacetophenone (CHAP) is a synthetic chemical compound with a variety of applications in scientific research. It is a colorless, crystalline solid with a molecular formula of C8H7ClO2 and a molecular weight of 172.59 g/mol. CHAP is a versatile compound with a wide range of uses in laboratory experiments, including biochemical, physiological, and pharmacological studies.
Scientific Research Applications
Antimicrobial and Antiradical Activity
Research by Čižmáriková et al. (2020) explored the synthesis of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones and their antimicrobial and antiradical activities. The compounds showed activity against pathogens like Staphylococcus aureus, Escherichia coli, and Candida albicans, although their effectiveness was lower compared to certain beta blockers (Čižmáriková et al., 2020).
Electronic Properties and Chemical Reactivity
Adole et al. (2020) conducted a study on (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one to understand its molecular structure, electronic properties, and chemical reactivity. Through density functional theory (DFT) and spectroscopic techniques, insights into its geometrical structure and electronic behavior were gained, highlighting its potential in electronic applications (Adole et al., 2020).
Bioremediation
Chhaya and Gupte (2013) investigated the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, a compound structurally related to 1-(4-Chloro-2-hydroxyphenyl)propan-1-one. This study showed the potential of enzyme-based systems in breaking down environmentally harmful substances, suggesting a possible area of application for similar compounds in enhancing biodegradability of pollutants (Chhaya & Gupte, 2013).
Non-Linear Optical Properties
Singh et al. (2012) synthesized and characterized new chalcones, including ones structurally related to this compound, to study their non-linear optical properties. This research indicates the compound's potential in optical applications, such as in the development of new photonic materials (Singh et al., 2012).
Inactivation of GABA Transaminase
Tao, Xu, and Yang (2009) discovered that a compound closely related to this compound potently inactivates GABA transaminase in a time-dependent manner, highlighting a novel approach to designing inhibitors for this enzyme. This finding could have implications for neurological research and the development of new therapeutic agents (Tao, Xu, & Yang, 2009).
Safety and Hazards
The safety data sheet for 1-(4-Chloro-2-hydroxyphenyl)propan-1-one indicates that it is primarily used for research and development purposes and is not intended for medicinal, household, or other uses . Specific safety and hazard information should be referenced from the material safety data sheet (MSDS) .
properties
IUPAC Name |
1-(4-chloro-2-hydroxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)7-4-3-6(10)5-9(7)12/h3-5,12H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDGSZQBDYECBM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379606 |
Source
|
Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1127-97-5 |
Source
|
Record name | 1-(4-chloro-2-hydroxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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